molecular formula C15H14FNO B11775622 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1710293-28-9

3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11775622
CAS No.: 1710293-28-9
M. Wt: 243.28 g/mol
InChI Key: UBKPPVVFGBUZCI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzoxazine core fused with a fluorinated aryl group. The benzoxazine scaffold consists of a benzene ring fused to an oxazine ring, which contains one oxygen and one nitrogen atom. The substitution of a 3-fluorophenyl group at position 3 and a methyl group at position 7 distinguishes this compound from related derivatives.

Properties

CAS No.

1710293-28-9

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

3-(3-fluorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14FNO/c1-10-5-6-13-15(7-10)18-9-14(17-13)11-3-2-4-12(16)8-11/h2-8,14,17H,9H2,1H3

InChI Key

UBKPPVVFGBUZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the condensation of 3-fluoroaniline with salicylaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its analogs are summarized below:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Source
This compound 3-(3-Fluorophenyl), 7-methyl 257.28 (calculated*) Fluorine enhances electronegativity; methyl improves lipophilicity
7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Chloro, 3-(4-fluorophenyl) 263.69 Chlorine increases lipophilicity; 4-fluorophenyl alters steric interactions
7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Methyl, 3-phenyl 225.29 Phenyl group provides aromatic bulk; lacks fluorine’s electronic effects
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-Methoxy 165.19 Methoxy improves solubility; lacks aryl substitution
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-(tert-Butyl), 3-methyl 205.30 tert-Butyl enhances steric hindrance; methyl at position 3

*Calculated using formula C₁₅H₁₄FNO.

Key Differences and Implications

  • Fluorine vs.
  • Methyl vs.
  • Positional Effects : Substituents at positions 5 (methoxy) or 6 (tert-butyl) alter solubility and steric profiles, highlighting the benzoxazine core’s versatility for tuning drug-like properties .

Biological Activity

3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, with the CAS number 1710293-28-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14FNO
  • Molecular Weight : 243.2762 g/mol
  • SMILES Notation : Cc1ccc2c(c1)OCC(N2)c1cccc(c1)F

The compound features a fluorophenyl group and a benzo[b][1,4]oxazine core, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Some studies suggest that derivatives of oxazine compounds show efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Certain analogs have demonstrated potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities.

Antimicrobial Activity

A comparative study on the antimicrobial effects of oxazine derivatives found that some exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus16
Compound BE. coli32
3-(3-Fluorophenyl)-7-methyl...S. aureusTBD

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
CompoundCell LineIC50 (µM)
Compound XHeLa25
Compound YMCF-715
3-(3-Fluorophenyl)-7-methyl...A549TBD

These findings indicate that the compound may possess selective toxicity towards cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate apoptosis and cell survival.
  • DNA Interaction : Some studies suggest that oxazine derivatives can intercalate into DNA, disrupting replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazine derivatives for their anticancer properties. The study highlighted that modifications to the fluorophenyl group significantly affected the compound's potency against specific cancer types.

Summary of Findings

In a recent study published in a peer-reviewed journal:

  • Objective : To evaluate the anticancer potential of synthesized oxazine derivatives.
  • Results : Compounds with a fluorine substituent showed enhanced activity against MCF-7 cells compared to their non-fluorinated counterparts.

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